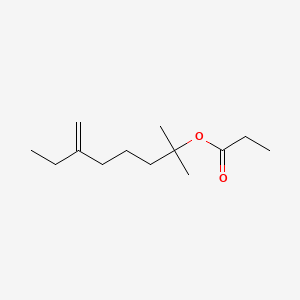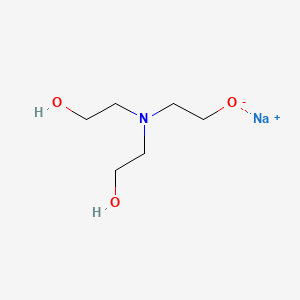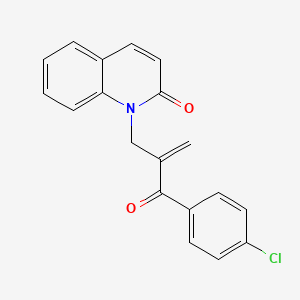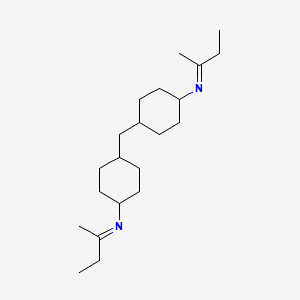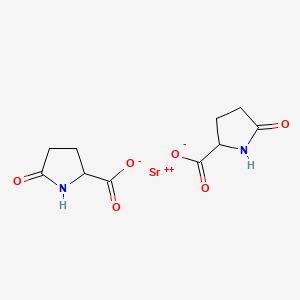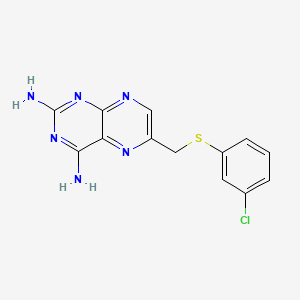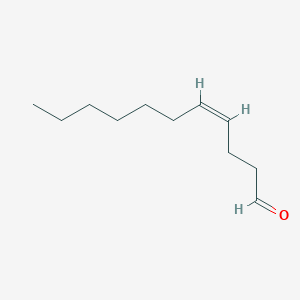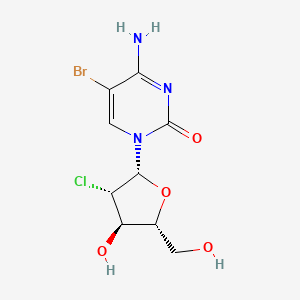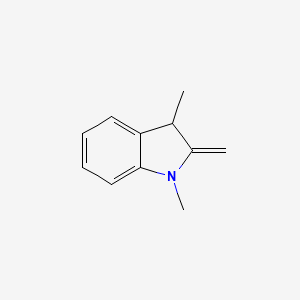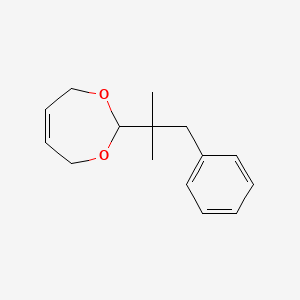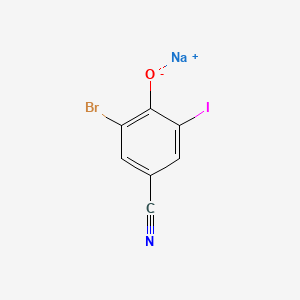
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(2-(trimethylsilyl)ethynyl)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(2-(trimethylsilyl)ethynyl)uracil is a synthetic nucleoside analog. This compound is notable for its unique structure, which includes a fluorinated sugar moiety and a trimethylsilyl-ethynyl group attached to the uracil base. These modifications confer distinct chemical and biological properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(2-(trimethylsilyl)ethynyl)uracil typically involves multiple steps:
Fluorination of the Sugar Moiety: The starting material, 2-deoxy-D-arabinofuranose, undergoes fluorination to introduce the fluorine atom at the 2-position.
Glycosylation: The fluorinated sugar is then glycosylated with a protected uracil derivative.
Introduction of the Trimethylsilyl-Ethynyl Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, high-throughput purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(2-(trimethylsilyl)ethynyl)uracil undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the sugar moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the uracil base.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions, such as Sonogashira coupling.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex conjugates.
Scientific Research Applications
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(2-(trimethylsilyl)ethynyl)uracil has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Medicine: Investigated for its therapeutic potential in treating viral infections and certain types of cancer.
Industry: Utilized in the development of diagnostic tools and as a reagent in various biochemical assays.
Mechanism of Action
The mechanism of action of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(2-(trimethylsilyl)ethynyl)uracil involves its incorporation into nucleic acids. The fluorinated sugar moiety and the trimethylsilyl-ethynyl group disrupt normal nucleic acid function, leading to the inhibition of viral replication and cancer cell proliferation. The compound targets key enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase.
Comparison with Similar Compounds
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil: Lacks the trimethylsilyl-ethynyl group, resulting in different chemical and biological properties.
5-(2-(Trimethylsilyl)ethynyl)uracil: Lacks the fluorinated sugar moiety, affecting its incorporation into nucleic acids.
Uniqueness: 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(2-(trimethylsilyl)ethynyl)uracil is unique due to the combination of the fluorinated sugar and the trimethylsilyl-ethynyl group. This dual modification enhances its stability, bioavailability, and efficacy compared to similar compounds.
Properties
CAS No. |
85714-55-2 |
|---|---|
Molecular Formula |
C11H12FN3O4 |
Molecular Weight |
269.23 g/mol |
IUPAC Name |
4-amino-5-ethynyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H12FN3O4/c1-2-5-3-15(11(18)14-9(5)13)10-7(12)8(17)6(4-16)19-10/h1,3,6-8,10,16-17H,4H2,(H2,13,14,18)/t6-,7+,8-,10-/m1/s1 |
InChI Key |
NJJYCPXWFZQVEP-IBCQBUCCSA-N |
Isomeric SMILES |
C#CC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F |
Canonical SMILES |
C#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


